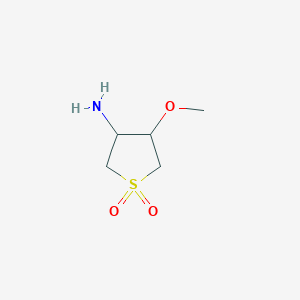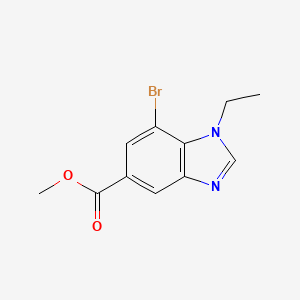
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one
Vue d'ensemble
Description
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused with an oxazine ring, containing a chlorine atom at the 7th position and a methyl group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one can be synthesized through several methods. One common route involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a solvent like butanone . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-4-methyl-2H-1,4-benzoxazin-3-one .
Applications De Recherche Scientifique
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is used in the synthesis of advanced materials, including polymers and resins with specific properties.
Industry: The compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition occurs through the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to cell death in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-4-methyl-2H-1,4-benzoxazin-3-one: Similar structure but with an amino group instead of a chlorine atom.
6-Chloro-2-methyl-2H-1,4-benzoxazin-3-one: Similar structure but with the chlorine atom at the 6th position.
2H-1,4-Benzoxazin-3-one: The parent compound without any substituents.
Uniqueness
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical reactivity and biological activity. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Propriétés
IUPAC Name |
7-chloro-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-11-7-3-2-6(10)4-8(7)13-5-9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJQKDMTYNAQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B1431939.png)
![3-[(2-Methoxybenzyl)sulfonyl]pyrrolidine hydrochloride](/img/structure/B1431940.png)
![3-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431941.png)

![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1431945.png)
![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431946.png)
![Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/structure/B1431947.png)

